molecular formula C23H22O7 B1252037 Cilinaphthalide B

Cilinaphthalide B

Cat. No. B1252037
M. Wt: 410.4 g/mol
InChI Key: GQAJQAMRZKZXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cilinaphthalide B is a natural product found in Justicia procumbens with data available.

Scientific Research Applications

Antiplatelet Effects

Cilinaphthalide B, along with other compounds, was isolated from the methanolic extracts of Justicia procumbens and demonstrated to have antiplatelet effects in human platelet-rich plasma. This study revealed that Cilinaphthalide B and other compounds showed a concentration-dependent inhibitory effect on platelet aggregation induced by adrenaline, with Cilinaphthalide B exhibiting an IC50 value of about 27.6 μM (Weng, Ko, Yeh, Lin, & Lin, 2004).

Cytotoxic Activity

Another study identified Cilinaphthalide B as a compound isolated from Justicia ciliata. The research assessed the cytotoxic activity of Cilinaphthalide B and found it to be effective against various cell lines, demonstrating its potential as a cytotoxic agent (Day, Chiu, Won, & Lin, 1999).

Synthesis Research

Research on the synthesis of various arylnaphthalene lactone natural products, including Cilinaphthalide B, has been conducted. This study developed a novel method for preparing arylnaphthalene lactone natural products, showcasing the synthetic accessibility of compounds like Cilinaphthalide B (Kim, Jeong, Kang, Nakata, & Ham, 2017).

properties

Product Name

Cilinaphthalide B

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-4,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C23H22O7/c1-25-16-7-6-12(8-17(16)26-2)20-13-9-18(27-3)19(28-4)10-14(13)22(29-5)15-11-30-23(24)21(15)20/h6-10H,11H2,1-5H3

InChI Key

GQAJQAMRZKZXNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC(=C(C=C42)OC)OC)OC)COC3=O)OC

synonyms

cilinaphthalide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.